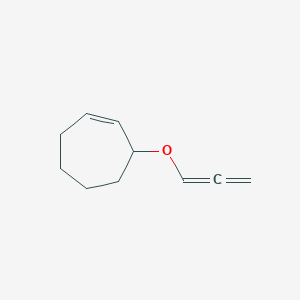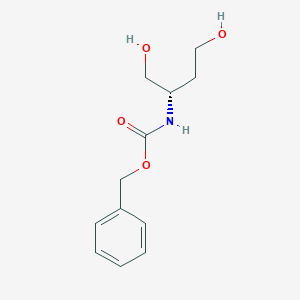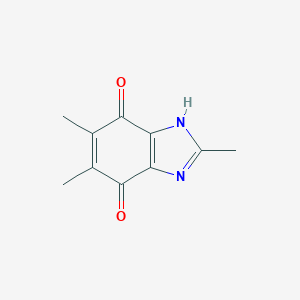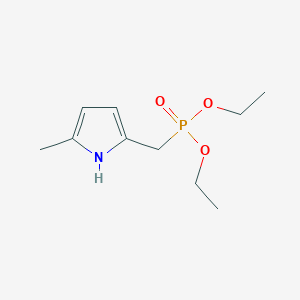
2-(diethoxyphosphorylmethyl)-5-methyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole is an organophosphorus compound with potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a pyrrole ring substituted with a diethoxyphosphinyl group and a methyl group, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole typically involves the reaction of 5-methyl-1H-pyrrole with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of 2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diethoxyphosphinyl group to other phosphine derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Applications De Recherche Scientifique
2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole involves its interaction with specific molecular targets. The diethoxyphosphinyl group can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The pyrrole ring may also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (acryloyloxymethyl)phosphonate
- Methyl 2-(diethoxyphosphoryl)propanoate
- Methyl diethylphosphonoacetate
Uniqueness
2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
113848-06-9 |
|---|---|
Formule moléculaire |
C10H18NO3P |
Poids moléculaire |
231.23 g/mol |
Nom IUPAC |
2-(diethoxyphosphorylmethyl)-5-methyl-1H-pyrrole |
InChI |
InChI=1S/C10H18NO3P/c1-4-13-15(12,14-5-2)8-10-7-6-9(3)11-10/h6-7,11H,4-5,8H2,1-3H3 |
Clé InChI |
CJNXLSYPKGOXNM-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC1=CC=C(N1)C)OCC |
SMILES canonique |
CCOP(=O)(CC1=CC=C(N1)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




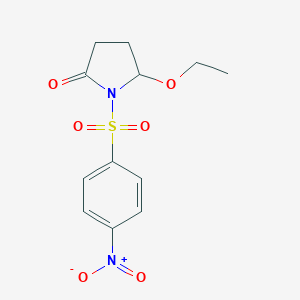



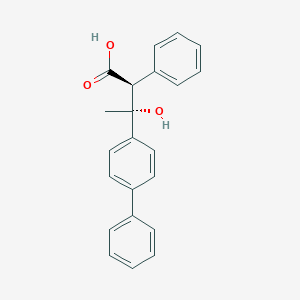
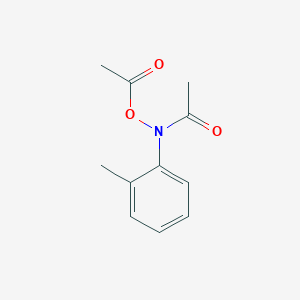
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B58322.png)

